N-(2-Nitroisobutyl)piperidine

説明

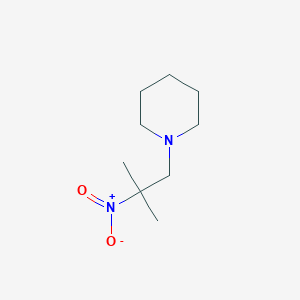

N-(2-Nitroisobutyl)piperidine is a piperidine derivative featuring a nitroisobutyl substituent. Piperidine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to act as building blocks. The nitro group in this compound introduces electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

特性

CAS番号 |

17697-46-0 |

|---|---|

分子式 |

C9H18N2O2 |

分子量 |

186.25 g/mol |

IUPAC名 |

1-(2-methyl-2-nitropropyl)piperidine |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |

InChIキー |

KWULWMUTIBFSHV-UHFFFAOYSA-N |

SMILES |

CC(C)(CN1CCCCC1)[N+](=O)[O-] |

正規SMILES |

CC(C)(CN1CCCCC1)[N+](=O)[O-] |

他のCAS番号 |

17697-46-0 |

同義語 |

1-(2-Methyl-2-nitropropyl)piperidine |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Reactivity and Stability

- Nitro Group vs. Carbamate/Ester Groups: N-(2-Nitroisobutyl)piperidine contains a nitro (-NO₂) group, which is strongly electron-withdrawing. This contrasts with compounds like N-Cbz-2-Piperidinecarboxylic acid (), where the Cbz (carboxybenzyl) group is electron-withdrawing but less so than nitro. In triazine derivatives (), electron-donating groups (e.g., piperidine/morpholine) hinder nucleophilic substitution at the third chlorine. Conversely, the nitro group in this compound may facilitate such reactions due to increased electrophilicity .

- Nitroisobutyl vs. Isobutyl or Hydroxyethyl Substituents: Compared to N-(2-Hydroxyethyl)piperidine (), the nitroisobutyl group introduces steric bulk and polarity, affecting solubility and bioavailability. Nitro groups typically reduce solubility in nonpolar solvents compared to hydroxyl or ester groups .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | C₉H₁₈N₂O₂ | 186.25 (estimated) | Nitroisobutyl | Moderate (DMF, DMSO) |

| N-Cbz-2-Piperidinecarboxylic acid | C₁₄H₁₇NO₄ | 263.29 | Cbz, carboxylic acid | High (DMF, methanol) |

| Methyl N-Cbz-piperidine-2-carboxylate | C₁₅H₁₉NO₄ | 277.31 | Cbz, ester | Moderate (dichloromethane) |

| Isobutyl 2-(2-nitrobenzylidene)-3-oxobutanoate | C₁₅H₁₇NO₅ | 291.30 | Nitrobenzylidene | Low (nonpolar solvents) |

Table 1: Comparative physicochemical properties of selected piperidine derivatives .

Spectroscopic Characteristics

- Carbon-13 NMR Shifts :

- Piperidine derivatives with electron-withdrawing groups (e.g., nitro) exhibit downfield shifts at adjacent carbons. For example, in 4-piperidones, the carbonyl group causes a 14.7 ppm downfield shift at C-3,5 (). Similarly, the nitro group in this compound would deshield neighboring carbons, aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。